REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6](Cl)(=[O:9])[CH:7]=[CH2:8]>[OH-].[Na+]>[C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])(=[O:9])[CH:7]=[CH2:8] |f:2.3|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 10° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted 2 times with 50 ml tert. butyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 5 times with 100 ml n
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
-pentanol fractions were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after addition of a small fraction BHT as stabilizer
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |